molecular formula C19H20Cl2O4 B13851213 Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate

Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate

Cat. No.: B13851213
M. Wt: 383.3 g/mol
InChI Key: AKTVIIJYGLREHK-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is a chemical compound with a complex structure, featuring both ethoxy and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate typically involves the reaction of 2,5-dichlorophenol with 4-bromophenyl ethyl ether under basic conditions to form the intermediate 4-(2,5-dichlorophenoxy)phenyl ethyl ether. This intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is unique due to its specific combination of ethoxy and dichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H20Cl2O4

Molecular Weight

383.3 g/mol

IUPAC Name

ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate

InChI

InChI=1S/C19H20Cl2O4/c1-3-23-17(12-19(22)24-4-2)13-5-8-15(9-6-13)25-18-11-14(20)7-10-16(18)21/h5-11,17H,3-4,12H2,1-2H3

InChI Key

AKTVIIJYGLREHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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